![molecular formula C20H31N3O2 B5968284 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5968284.png)
3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as NMP or N-phenyl-N-(1-(2-phenylethyl)piperidin-3-yl)propanamide, is a synthetic compound that belongs to the class of piperidine-based opioids. It was first synthesized in 1976 by a group of scientists at Janssen Pharmaceutica, Belgium. NMP is a potent analgesic with a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the brain and spinal cord.
Wirkmechanismus
3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure. However, prolonged use of 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide can lead to tolerance and dependence, which can result in addiction.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been shown to produce a range of physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It can also cause gastrointestinal effects, such as nausea and constipation. 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been shown to have a longer duration of action compared to other opioids, which makes it a promising candidate for sustained-release formulations.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has several advantages for use in lab experiments, including its high potency, selectivity for the mu-opioid receptor, and ability to produce sustained analgesia. However, it also has some limitations, such as its potential for abuse and dependence, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is the development of sustained-release formulations that can provide long-lasting analgesia without the need for frequent dosing. Another area of research is the investigation of 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide's potential for treating opioid addiction, as it may produce less dependence and withdrawal symptoms compared to other opioids. Additionally, further studies are needed to better understand the mechanisms underlying 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide's analgesic effects and to identify potential side effects and safety concerns.
Synthesemethoden
The synthesis of 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves the reaction of N-phenylpropanamide with 3-piperidinylmagnesium bromide, followed by the addition of 4-morpholinecarboxylic acid chloride. The resulting product is then purified by recrystallization from ethanol. The yield of 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is typically around 40-50%.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been extensively studied in preclinical and clinical settings for its potential use as an analgesic. It has been shown to be effective in relieving pain associated with various conditions, including cancer, neuropathic pain, and postoperative pain. 3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been investigated for its potential use in treating opioid addiction, as it has been shown to produce less tolerance and dependence compared to other opioids.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(9-12-22-13-15-25-16-14-22)21-19-7-4-10-23(17-19)11-8-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7-17H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICIOZCIYNZUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.